Thiophene, 2-(4-methylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2-(4-methylpentyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiophene derivatives, including Thiophene, 2-(4-methylpentyl)-, can be synthesized through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale versions of these synthetic routes. The Paal-Knorr synthesis, for example, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Thiophene, 2-(4-methylpentyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the sulfur atom in the thiophene ring, which can participate in electron transfer processes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol or thioether compounds .
Wissenschaftliche Forschungsanwendungen
Thiophene, 2-(4-methylpentyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have been studied for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene compounds are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of Thiophene, 2-(4-methylpentyl)- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron transfer processes, making it a versatile compound in redox reactions . This property is particularly useful in the development of organic semiconductors and other electronic materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Thiophene, 2-(4-methylpentyl)- include other thiophene derivatives such as 2-methylthiophene, 2-ethylthiophene, and 2-propylthiophene . These compounds share the basic thiophene structure but differ in the nature of the substituent groups attached to the ring.
Uniqueness: What sets Thiophene, 2-(4-methylpentyl)- apart is its specific substituent group, which can influence its chemical reactivity and physical properties . This makes it a valuable compound for specific applications where these unique properties are desired.
Eigenschaften
CAS-Nummer |
4861-59-0 |
---|---|
Molekularformel |
C10H16S |
Molekulargewicht |
168.30 g/mol |
IUPAC-Name |
2-(4-methylpentyl)thiophene |
InChI |
InChI=1S/C10H16S/c1-9(2)5-3-6-10-7-4-8-11-10/h4,7-9H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
RONOQLHKFNVMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.